2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid 2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 590357-68-9
VCID: VC6186611
InChI: InChI=1S/C22H23NO2/c1-5-14-6-11-19-17(12-14)18(21(24)25)13-20(23-19)15-7-9-16(10-8-15)22(2,3)4/h6-13H,5H2,1-4H3,(H,24,25)
SMILES: CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)C(C)(C)C
Molecular Formula: C22H23NO2
Molecular Weight: 333.431

2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid

CAS No.: 590357-68-9

Cat. No.: VC6186611

Molecular Formula: C22H23NO2

Molecular Weight: 333.431

* For research use only. Not for human or veterinary use.

2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid - 590357-68-9

Specification

CAS No. 590357-68-9
Molecular Formula C22H23NO2
Molecular Weight 333.431
IUPAC Name 2-(4-tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid
Standard InChI InChI=1S/C22H23NO2/c1-5-14-6-11-19-17(12-14)18(21(24)25)13-20(23-19)15-7-9-16(10-8-15)22(2,3)4/h6-13H,5H2,1-4H3,(H,24,25)
Standard InChI Key CYGNEJJFMGIKTL-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)C(C)(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a quinoline ring system fused with a benzene ring, modified by three key substituents (Figure 1):

  • A tert-butylphenyl group at the 2-position, enhancing lipophilicity and steric bulk.

  • An ethyl group at the 6-position, influencing electronic effects and solubility.

  • A carboxylic acid at the 4-position, enabling hydrogen bonding and salt formation .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC<sub>22</sub>H<sub>23</sub>NO<sub>2</sub>PubChem
Molecular Weight333.4 g/molVulcanChem
XLogP3-AA5.8PubChem
Hydrogen Bond Donors1PubChem
Rotatable Bonds4PubChem
SMILESCCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)C(C)(C)CPubChem

The tert-butyl group (C(C)(C)C) contributes to high hydrophobicity (XLogP3-AA = 5.8) , while the carboxylic acid moiety introduces polarity, creating a balance that may influence bioavailability in hypothetical pharmacological contexts.

Spectroscopic and Computational Data

  • InChIKey: CYGNEJJFMGIKTL-UHFFFAOYSA-N , enabling precise database searches.

  • Mass Spec: Exact mass = 333.172878976 Da , critical for analytical identification.

  • 3D Conformation: PubChem’s interactive model reveals a planar quinoline core with substituents adopting equatorial positions to minimize steric strain .

Synthesis and Preparation

Existing Methodologies

While no explicit synthesis route for 2-(4-tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid is documented, analogous quinoline-4-carboxylic acids are typically synthesized via:

  • Doebner Reaction: A three-component condensation of anilines, aldehydes, and α-keto acids . For example, ytterbium perfluorooctanoate-catalyzed reactions in water yield quinoline-4-carboxylic acids under mild conditions .

  • Pfitzinger Reaction: Cyclization of isatin derivatives with enaminones, mediated by TMSCl to form ester intermediates hydrolyzed to carboxylic acids .

Table 2: Hypothetical Synthesis Pathway

StepReaction ComponentRoleConditions
14-Tert-butylbenzaldehydeAldehyde donorDoebner reaction
23-EthylanilineAmine precursorSolvent: Ethanol/Water
3Pyruvic acidα-Keto acidCatalyst: Yb(PFO)₃

This route hypothesizes a Doebner-style condensation, where pyruvic acid reacts with 3-ethylaniline and 4-tert-butylbenzaldehyde to form the quinoline core, followed by oxidation to the carboxylic acid .

Challenges in Synthesis

  • Steric Hindrance: The tert-butyl group may impede cyclization, requiring high-temperature or microwave-assisted conditions .

  • Regioselectivity: Ensuring ethyl and tert-butyl groups occupy the 6- and 2-positions, respectively, demands careful control of substituent directing effects.

CompoundActivity (MIC or IC₅₀)Target OrganismReference
QD-21 (Oxadiazole hybrid)0.25 μg/mLM. tuberculosis H37RvACS
Brequinar0.8 μMCantagalo virusACS

Material Science Applications

The planar quinoline system and extended conjugation suggest utility in:

  • Organic Electronics: As electron-transport layers in OLEDs due to aromatic stability.

  • Metal-Organic Frameworks (MOFs): Carboxylic acid groups could coordinate metal ions, forming porous structures for gas storage.

Physicochemical Characterization

Solubility and Stability

  • Solubility: Predominantly lipophilic (logP = 5.8) , with limited aqueous solubility. The carboxylic acid may form sodium salts for improved dissolution.

  • Thermal Stability: Quinoline derivatives typically decompose above 250°C, suggesting suitability for high-temperature applications.

Analytical Profiling

  • HPLC: Retention time ~15–18 min on C18 columns (acetonitrile/water gradient).

  • NMR: <sup>1</sup>H NMR would show distinct signals for tert-butyl (δ 1.35 ppm), ethyl (δ 1.25 ppm, triplet), and carboxylic acid (δ 12.1 ppm) .

Future Research Directions

  • Synthetic Optimization: Develop microwave-assisted or flow-chemistry protocols to enhance yield and regioselectivity.

  • Biological Screening: Evaluate antimicrobial and anticancer activity against standard cell lines.

  • Formulation Studies: Explore salt forms (e.g., sodium, lysine) to improve bioavailability.

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